1-(2-Bromophenyl)-3-(4-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenyl)-3-(4-chlorophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of bromine and chlorine atoms attached to phenyl rings, which are further connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea typically involves the reaction of 2-bromoaniline with 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Bromoaniline+4-Chlorophenyl isocyanate→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reactants. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the urea linkage yields 2-bromoaniline and 4-chlorophenylamine.
Scientific Research Applications
1-(2-Bromophenyl)-3-(4-chlorophenyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2-Bromophenyl)-3-(4-fluorophenyl)urea
- 1-(2-Chlorophenyl)-3-(4-bromophenyl)urea
- 1-(2-Bromophenyl)-3-(4-methylphenyl)urea
Comparison: 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-(2-bromophenyl)-3-(4-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O/c14-11-3-1-2-4-12(11)17-13(18)16-10-7-5-9(15)6-8-10/h1-8H,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGYMMIWUNLOAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.